3-Isopropylisonicotinonitrile
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Overview
Description
3-Isopropylisonicotinonitrile is an organic compound with the molecular formula C9H10N2 It is a derivative of isonicotinonitrile, featuring an isopropyl group attached to the third position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropylisonicotinonitrile typically involves the reaction of isonicotinonitrile with isopropyl halides under basic conditions. The reaction can be carried out using sodium hydride (NaH) or potassium carbonate (K2CO3) as the base in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 3-Isopropylisonicotinonitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The isopropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Substitution reactions often require strong bases or acids, depending on the desired product.
Major Products Formed:
Oxidation: Formation of isonicotinic acid derivatives.
Reduction: Formation of 3-isopropylisonicotinamines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
3-Isopropylisonicotinonitrile has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Isopropylisonicotinonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can undergo hydrolysis to form amides or acids, which may interact with enzymes or receptors in biological systems. The isopropyl group can influence the compound’s lipophilicity and membrane permeability, affecting its bioavailability and activity.
Comparison with Similar Compounds
Isonicotinonitrile: The parent compound without the isopropyl group.
3-Methylisonicotinonitrile: A similar compound with a methyl group instead of an isopropyl group.
3-Ethylisonicotinonitrile: A compound with an ethyl group at the same position.
Comparison: 3-Isopropylisonicotinonitrile is unique due to the presence of the isopropyl group, which can significantly alter its chemical and biological properties compared to its analogs. The isopropyl group can enhance the compound’s stability, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H10N2 |
---|---|
Molecular Weight |
146.19 g/mol |
IUPAC Name |
3-propan-2-ylpyridine-4-carbonitrile |
InChI |
InChI=1S/C9H10N2/c1-7(2)9-6-11-4-3-8(9)5-10/h3-4,6-7H,1-2H3 |
InChI Key |
BXLMQBMNIDNHOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CN=C1)C#N |
Origin of Product |
United States |
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